Methyl (2-formylphenoxy)acetate
Overview
Description
“Methyl (2-formylphenoxy)acetate” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.18 . The InChI code for this compound is 1S/C10H10O4/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-6H,7H2,1H3 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of salicylaldehyde with potassium carbonate, dimethylformamide, and methyl chloroacetate . The reaction is mechanically stirred at 65°C for about 24 hours . After cooling the reaction mixture to 25°C, it is poured into cold water while stirring vigorously . An oil separates out that suddenly solidifies . The solid is isolated by filtration, washed with water, and can be dried in vacuo at 25°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of a methyl ester group (-COOCH3) attached to a phenyl ring with a formyl group (-CHO) at the ortho position .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored under an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Anaerobic Ether Cleavage
A study explored the anaerobic degradation of 2-phenoxyethanol, which shares a structural component with Methyl (2-formylphenoxy)acetate, by Acetobacterium strain. This process results in the formation of phenol and acetate, suggesting a potential biodegradation pathway for ether-based compounds, including those structurally related to this compound. The study proposed a diol dehydratase-like mechanism for the enzymatic cleavage of the ether bond, indicating a complex interplay between microbial metabolism and ether-based compounds (Speranza et al., 2002).
Synthesis and Crystal Structure Analysis
Research focused on the synthesis of Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a compound with a core structure resembling that of this compound, highlights the utility of these compounds in synthesizing complex chemical structures. This work elucidates the crystal structure of the compound, contributing to our understanding of molecular arrangements and their potential applications in materials science and molecular engineering (Lee et al., 2017).
Photoinduced Alkylative Carbonylation
Another study discusses the photoinduced alkylative carbonylation of alkenes, a process that involves compounds like Methyl alpha-(phenylseleno)acetate. This research provides insight into the mechanisms of carbonylation reactions, which are crucial for the synthesis of acyl compounds and have implications for the development of new synthetic routes in organic chemistry (Ryu et al., 1996).
Phytochemical Studies
In the context of natural product chemistry, studies have identified phenolic derivatives from plant sources, indicating the prevalence and significance of phenolic compounds, such as those related to this compound, in biodiversity and potential pharmacological applications (Ding & Jia, 1992).
Analytical Chemistry Applications
Research into the gas chromatographic analysis of trace phenols through direct acetylation showcases the analytical applications of acetate esters. This study provides a methodology for the efficient detection and analysis of phenolic compounds, emphasizing the role of acetate derivatives in enhancing chromatographic characteristics (Coutts et al., 1979).
Safety and Hazards
“Methyl (2-formylphenoxy)acetate” is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
methyl 2-(2-formylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-10(12)7-14-9-5-3-2-4-8(9)6-11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNZMMUFVVXGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408875 | |
Record name | methyl (2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40359-34-0 | |
Record name | methyl (2-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl (2-formylphenoxy)acetate in the synthesis of dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates?
A1: this compound serves as a crucial starting material in the synthesis of both dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates. The research highlights a new synthetic method involving the Morita-Baylis-Hillman reaction. This compound first undergoes a Morita-Baylis-Hillman reaction with different aldehydes. The resulting adducts can then undergo an intramolecular conjugate displacement reaction to yield dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates. Alternatively, reacting the acetates of these Morita-Baylis-Hillman adducts leads to the formation of methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates [].
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